molecular formula C20H25NO2 B5567582 N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B5567582
M. Wt: 311.4 g/mol
InChI Key: VXNWAEYCUJCUTH-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide is an organic compound with a complex structure It features a benzamide core substituted with hydroxy and isopropyl groups on the phenyl ring

Properties

IUPAC Name

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-12(2)17-10-16(11-18(13(3)4)19(17)22)21-20(23)15-8-6-7-14(5)9-15/h6-13,22H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWAEYCUJCUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C(=C2)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the substituted phenol, followed by its conversion to the corresponding benzamide. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the benzamide can produce primary amines.

Scientific Research Applications

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and isopropyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-hydroxyphenyl]-3-methylbenzamide
  • N-[4-hydroxy-3,5-dimethylphenyl]-3-methylbenzamide
  • N-[4-hydroxy-3,5-diethylphenyl]-3-methylbenzamide

Uniqueness

N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-methylbenzamide is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance its binding affinity to specific targets, making it more effective in certain applications compared to its analogs.

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